molecular formula C6H5NO3 B140049 4-Nitrophenol-15N CAS No. 103427-15-2

4-Nitrophenol-15N

Cat. No. B140049
Key on ui cas rn: 103427-15-2
M. Wt: 140.1 g/mol
InChI Key: BTJIUGUIPKRLHP-CDYZYAPPSA-N
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Patent
US06713416B2

Procedure details

Substrate stock solutions were prepared by dissolving ˜50 mg BAPNA or suc-AAPF-PNP in DMSO; these stock solutions were then diluted with DMSO and 0.1 M TRIS/HCl buffer (pH 7.4) to provide substrate solutions of various concentrations (final concentration of DMSO in each substrate solution was 15% v/v). A measured quantity of particles; 30-100 mg, were placed in a microcentrifuge tube, 1.3 ml of substrate solution was added, and the mixture was bath-sonicated to completely disperse the particles. The mixture was then placed in a water bath at 30° C. for 5-6 hours, with additional agitation provided every 45-60 minutes. The mixture was then removed from the water bath and centrifuged at 14,000 rpm for 30 minutes. The reaction time was measured from initial sonication to the beginning of centrifugation. Catalytic activity was determined from the increase in free p-nitrophenol concentration, measured by UV/VIS spectroscopy at 410 nm with an extinction coefficient of 8500 M−1 cm−1. The measured absorbance was compared to that of the substrate solution at 410 nm and from the absorbance due to light scattering of the particle dispersion of particles in 0.1 M Tris buffer (prepared identically as above) at 410 nm. These contributions to the absorbance were subtracted from the total absorbance at 410 nm to obtain the absorbance due to free p-nitrophenol. Each data point was calculated based on the average of 3 to 7 trials.
Name
Quantity
50 mg
Type
reactant
Reaction Step One
[Compound]
Name
suc-AAPF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C=CC(C(NC(C(N[C:21]2[CH:26]=[CH:25][C:24]([N+:27]([O-:29])=[O:28])=[CH:23][CH:22]=2)=O)CCCN=C(N)N)=O)=CC=1.Cl.CS(C)=[O:33]>Cl>[CH:23]1[C:24]([N+:27]([O-:29])=[O:28])=[CH:25][CH:26]=[C:21]([OH:33])[CH:22]=1 |f:0.1|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Name
suc-AAPF
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Substrate stock solutions were prepared
CUSTOM
Type
CUSTOM
Details
to provide substrate
CONCENTRATION
Type
CONCENTRATION
Details
solutions of various concentrations (final concentration of DMSO in each substrate solution
CUSTOM
Type
CUSTOM
Details
30-100 mg, were placed in a microcentrifuge tube
ADDITION
Type
ADDITION
Details
1.3 ml of substrate solution was added
CUSTOM
Type
CUSTOM
Details
the mixture was bath-sonicated
ADDITION
Type
ADDITION
Details
to completely disperse the particles
CUSTOM
Type
CUSTOM
Details
provided every 45-60 minutes
Duration
52.5 (± 7.5) min
CUSTOM
Type
CUSTOM
Details
The mixture was then removed from the water bath
WAIT
Type
WAIT
Details
centrifuged at 14,000 rpm for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
sonication to the beginning of centrifugation
TEMPERATURE
Type
TEMPERATURE
Details
increase in free p-nitrophenol
CONCENTRATION
Type
CONCENTRATION
Details
concentration
CUSTOM
Type
CUSTOM
Details
from the absorbance due to light scattering of the particle dispersion of particles in 0.1 M Tris buffer (prepared identically as above) at 410 nm

Outcomes

Product
Details
Reaction Time
5.5 (± 0.5) h
Name
Type
product
Smiles
C1=CC(=CC=C1[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06713416B2

Procedure details

Substrate stock solutions were prepared by dissolving ˜50 mg BAPNA or suc-AAPF-PNP in DMSO; these stock solutions were then diluted with DMSO and 0.1 M TRIS/HCl buffer (pH 7.4) to provide substrate solutions of various concentrations (final concentration of DMSO in each substrate solution was 15% v/v). A measured quantity of particles; 30-100 mg, were placed in a microcentrifuge tube, 1.3 ml of substrate solution was added, and the mixture was bath-sonicated to completely disperse the particles. The mixture was then placed in a water bath at 30° C. for 5-6 hours, with additional agitation provided every 45-60 minutes. The mixture was then removed from the water bath and centrifuged at 14,000 rpm for 30 minutes. The reaction time was measured from initial sonication to the beginning of centrifugation. Catalytic activity was determined from the increase in free p-nitrophenol concentration, measured by UV/VIS spectroscopy at 410 nm with an extinction coefficient of 8500 M−1 cm−1. The measured absorbance was compared to that of the substrate solution at 410 nm and from the absorbance due to light scattering of the particle dispersion of particles in 0.1 M Tris buffer (prepared identically as above) at 410 nm. These contributions to the absorbance were subtracted from the total absorbance at 410 nm to obtain the absorbance due to free p-nitrophenol. Each data point was calculated based on the average of 3 to 7 trials.
Name
Quantity
50 mg
Type
reactant
Reaction Step One
[Compound]
Name
suc-AAPF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C=CC(C(NC(C(N[C:21]2[CH:26]=[CH:25][C:24]([N+:27]([O-:29])=[O:28])=[CH:23][CH:22]=2)=O)CCCN=C(N)N)=O)=CC=1.Cl.CS(C)=[O:33]>Cl>[CH:23]1[C:24]([N+:27]([O-:29])=[O:28])=[CH:25][CH:26]=[C:21]([OH:33])[CH:22]=1 |f:0.1|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Name
suc-AAPF
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Substrate stock solutions were prepared
CUSTOM
Type
CUSTOM
Details
to provide substrate
CONCENTRATION
Type
CONCENTRATION
Details
solutions of various concentrations (final concentration of DMSO in each substrate solution
CUSTOM
Type
CUSTOM
Details
30-100 mg, were placed in a microcentrifuge tube
ADDITION
Type
ADDITION
Details
1.3 ml of substrate solution was added
CUSTOM
Type
CUSTOM
Details
the mixture was bath-sonicated
ADDITION
Type
ADDITION
Details
to completely disperse the particles
CUSTOM
Type
CUSTOM
Details
provided every 45-60 minutes
Duration
52.5 (± 7.5) min
CUSTOM
Type
CUSTOM
Details
The mixture was then removed from the water bath
WAIT
Type
WAIT
Details
centrifuged at 14,000 rpm for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
sonication to the beginning of centrifugation
TEMPERATURE
Type
TEMPERATURE
Details
increase in free p-nitrophenol
CONCENTRATION
Type
CONCENTRATION
Details
concentration
CUSTOM
Type
CUSTOM
Details
from the absorbance due to light scattering of the particle dispersion of particles in 0.1 M Tris buffer (prepared identically as above) at 410 nm

Outcomes

Product
Details
Reaction Time
5.5 (± 0.5) h
Name
Type
product
Smiles
C1=CC(=CC=C1[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06713416B2

Procedure details

Substrate stock solutions were prepared by dissolving ˜50 mg BAPNA or suc-AAPF-PNP in DMSO; these stock solutions were then diluted with DMSO and 0.1 M TRIS/HCl buffer (pH 7.4) to provide substrate solutions of various concentrations (final concentration of DMSO in each substrate solution was 15% v/v). A measured quantity of particles; 30-100 mg, were placed in a microcentrifuge tube, 1.3 ml of substrate solution was added, and the mixture was bath-sonicated to completely disperse the particles. The mixture was then placed in a water bath at 30° C. for 5-6 hours, with additional agitation provided every 45-60 minutes. The mixture was then removed from the water bath and centrifuged at 14,000 rpm for 30 minutes. The reaction time was measured from initial sonication to the beginning of centrifugation. Catalytic activity was determined from the increase in free p-nitrophenol concentration, measured by UV/VIS spectroscopy at 410 nm with an extinction coefficient of 8500 M−1 cm−1. The measured absorbance was compared to that of the substrate solution at 410 nm and from the absorbance due to light scattering of the particle dispersion of particles in 0.1 M Tris buffer (prepared identically as above) at 410 nm. These contributions to the absorbance were subtracted from the total absorbance at 410 nm to obtain the absorbance due to free p-nitrophenol. Each data point was calculated based on the average of 3 to 7 trials.
Name
Quantity
50 mg
Type
reactant
Reaction Step One
[Compound]
Name
suc-AAPF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C=CC(C(NC(C(N[C:21]2[CH:26]=[CH:25][C:24]([N+:27]([O-:29])=[O:28])=[CH:23][CH:22]=2)=O)CCCN=C(N)N)=O)=CC=1.Cl.CS(C)=[O:33]>Cl>[CH:23]1[C:24]([N+:27]([O-:29])=[O:28])=[CH:25][CH:26]=[C:21]([OH:33])[CH:22]=1 |f:0.1|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl
Name
suc-AAPF
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Substrate stock solutions were prepared
CUSTOM
Type
CUSTOM
Details
to provide substrate
CONCENTRATION
Type
CONCENTRATION
Details
solutions of various concentrations (final concentration of DMSO in each substrate solution
CUSTOM
Type
CUSTOM
Details
30-100 mg, were placed in a microcentrifuge tube
ADDITION
Type
ADDITION
Details
1.3 ml of substrate solution was added
CUSTOM
Type
CUSTOM
Details
the mixture was bath-sonicated
ADDITION
Type
ADDITION
Details
to completely disperse the particles
CUSTOM
Type
CUSTOM
Details
provided every 45-60 minutes
Duration
52.5 (± 7.5) min
CUSTOM
Type
CUSTOM
Details
The mixture was then removed from the water bath
WAIT
Type
WAIT
Details
centrifuged at 14,000 rpm for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
sonication to the beginning of centrifugation
TEMPERATURE
Type
TEMPERATURE
Details
increase in free p-nitrophenol
CONCENTRATION
Type
CONCENTRATION
Details
concentration
CUSTOM
Type
CUSTOM
Details
from the absorbance due to light scattering of the particle dispersion of particles in 0.1 M Tris buffer (prepared identically as above) at 410 nm

Outcomes

Product
Details
Reaction Time
5.5 (± 0.5) h
Name
Type
product
Smiles
C1=CC(=CC=C1[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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